4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Overview
Description
4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring in this compound contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- typically involves the cyclocondensation of appropriate aldehydes, anilines, and mercaptoacetic acid. One common method is the one-pot cyclocondensation reaction, where the required aldehyde, aniline, and mercaptoacetic acid are reacted in the presence of a catalyst such as anhydrous zinc chloride in a solvent like PEG-400 .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Microwave-assisted synthesis is another approach that can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Medicine: It has potential antihyperglycemic and anti-inflammatory properties, which are being explored for the treatment of diabetes and inflammatory diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing inflammation.
Pathways Involved: By inhibiting COX and LOX, the compound reduces the production of pro-inflammatory prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
- 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-thioxo-
- 4-Thiazolidinone, 3-(3-chlorophenyl)-2-thioxo-
- 4-Thiazolidinone, 3-(3-nitrophenyl)-2-thioxo-
Comparison:
- 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- stands out due to its methoxy group, which can enhance its biological activity and solubility compared to other derivatives.
- 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-thioxo- has a similar structure but with the methoxy group in a different position, which can affect its reactivity and biological properties.
- 4-Thiazolidinone, 3-(3-chlorophenyl)-2-thioxo- and 4-Thiazolidinone, 3-(3-nitrophenyl)-2-thioxo- have different substituents on the aromatic ring, leading to variations in their chemical and biological activities .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-8-4-2-3-7(5-8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGYXSCJUSZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CSC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303568 | |
Record name | 4-thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56676-53-0 | |
Record name | NSC159099 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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